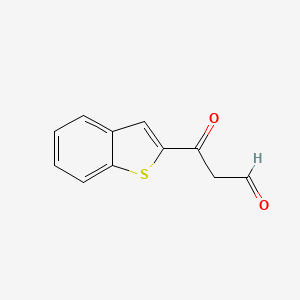![molecular formula C12H17F2NO4 B13339146 (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[24]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, introduction of the difluoro group, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. Reaction conditions may vary, but common reagents include strong bases, fluorinating agents, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoro group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a difluoromethyl compound.
Scientific Research Applications
Chemistry
In chemistry, (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoro groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and difluoro-containing compounds. Examples include spiro[2.4]heptane derivatives and difluoromethylated amines.
Uniqueness
What sets (3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[24]heptane-6-carboxylic acid apart is its combination of a spirocyclic core with difluoro groups and a Boc-protected amine
Properties
Molecular Formula |
C12H17F2NO4 |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
(3R,6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m1/s1 |
InChI Key |
OXXSWURHJYLTIL-RDDDGLTNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@@H]1C(=O)O)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



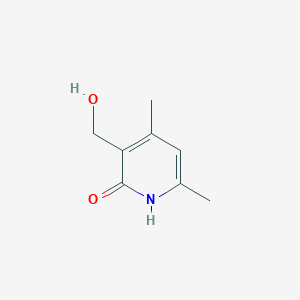
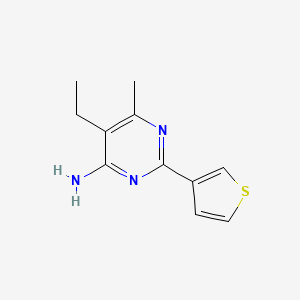
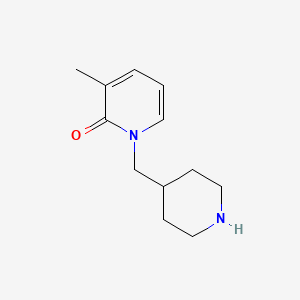
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)
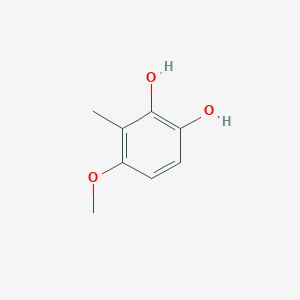
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
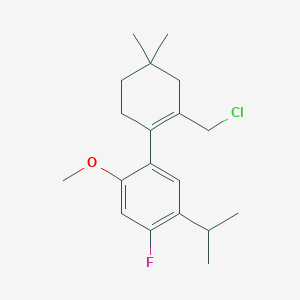
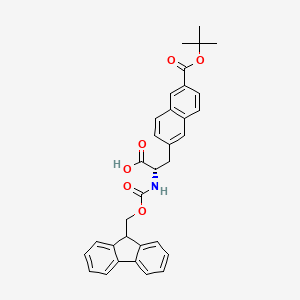
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)

